molecular formula C17H12FN3O B2364241 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile CAS No. 478041-35-9

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile

Cat. No. B2364241
CAS RN: 478041-35-9
M. Wt: 293.301
InChI Key: QNECWPVSGTZAHT-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile (FBP) is a new synthetic compound that has recently been developed for use in scientific research. It is a small molecule that is composed of four different atoms: nitrogen, carbon, fluorine, and oxygen. The molecule is highly reactive and has a wide range of applications in the laboratory, from synthesis of other compounds to the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Piperidine Derivatives

This compound serves as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives . These derivatives are significant because they have potential pharmacological properties, including activity as antipsychotic agents.

Biotransformation Studies

The compound undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, such as Aspergillus sydowii Ce19 . This process is crucial for understanding the environmental fate of pharmaceuticals and their metabolites.

Development of Sterically Hindered Solvents

4-Fluorobenzyl cyanide: , a closely related compound, has been used to design sterically hindered solvents that expedite ion transport . This application is particularly relevant in the development of advanced electrolytes for lithium-ion batteries.

Fluorinated Building Blocks

The fluorinated moiety of the compound makes it a valuable building block in the synthesis of more complex fluorinated organic molecules . These molecules are often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.

Research in Marine Fungi Metabolism

The ability of marine fungi to metabolize this compound can be studied to understand the metabolic pathways and enzymes involved . This research can provide insights into the degradation of environmental contaminants.

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-13-7-5-12(6-8-13)11-21-17(22)15-4-2-1-3-14(15)16(20-21)9-10-19/h1-8H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECWPVSGTZAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326972
Record name 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile

CAS RN

478041-35-9
Record name 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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